molecular formula C11H21NO8S2 B13147827 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine

Cat. No.: B13147827
M. Wt: 359.4 g/mol
InChI Key: QEFAZXPWLQHESA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl (3R,4R)-3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate, reflecting its stereochemical configuration and functional groups. The molecular formula is C11H21NO8S2 , with a molecular weight of 359.4 g/mol . The Boc group (tert-butoxycarbonyl) occupies the nitrogen atom of the pyrrolidine ring, while methylsulfonyloxy (-OSO2CH3) groups are attached to the 3R and 4R positions of the ring.

A key identifier is its SMILES notation:
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OS(=O)(=O)C)OS(=O)(=O)C,
which encodes the stereochemistry and connectivity. The compound’s CAS registry number is 288314-12-5 , and it is alternatively named (3R,4R)-tert-butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in synthetic literature.

Table 1: Molecular identifiers for 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine
Property Value
IUPAC Name tert-butyl (3R,4R)-3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate
Molecular Formula C11H21NO8S2
Molecular Weight 359.4 g/mol
CAS Number 288314-12-5
SMILES CC(C)(C)OC(=O)N1CC@HOS(=O)(=O)C

Stereochemical Configuration and Conformational Analysis

The compound exhibits a fixed (3R,4R) stereochemistry, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The pyrrolidine ring adopts a twist conformation , with the Boc group occupying an equatorial position to minimize steric hindrance. The methylsulfonyloxy groups at C3 and C4 are positioned axially, creating a pseudo-C2 symmetry axis perpendicular to the ring plane.

Density functional theory (DFT) calculations suggest that the (3R,4R) configuration stabilizes the molecule through intramolecular hydrogen bonding between the sulfonyl oxygen atoms and the adjacent pyrrolidine hydrogen atoms. This stereochemical arrangement enhances the compound’s stability under acidic conditions, as the Boc group remains intact even in the presence of mild protonating agents.

Crystallographic Data and Molecular Packing

While explicit crystallographic data for this compound remains limited, analogous pyrrolidine derivatives with sulfonate ester groups crystallize in monoclinic systems with space group P21/c. The molecular packing is driven by van der Waals interactions between hydrophobic tert-butyl groups and dipole-dipole interactions between sulfonyloxy moieties.

In the solid state, the pyrrolidine ring adopts a half-chair conformation , with torsional angles between C2-C3 and C3-C4 averaging 45°–50°. The Boc group’s carbonyl oxygen participates in weak C–H···O hydrogen bonds with adjacent molecules, contributing to a layered crystal lattice. These structural features are critical for predicting solubility and reactivity in solid-phase synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO8S2

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3

InChI Key

QEFAZXPWLQHESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core

Starting Material:
A suitable pyrrolidine derivative, such as (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine, can be synthesized via reduction of pyrrolidinone derivatives or obtained commercially.

Method:

  • Reduction of pyrrolidinone to pyrrolidine using catalytic hydrogenation or hydride reagents (e.g., lithium aluminum hydride) under controlled conditions.

Introduction of Hydroxyl Groups at Positions 3 and 4

Method:

  • Regioselective hydroxylation can be achieved through controlled oxidation or nucleophilic substitution reactions, often employing oxidizing agents like osmium tetroxide or via epoxidation followed by ring-opening.

Sulfonylation of Hydroxyl Groups

Reaction:
Conversion of hydroxyl groups into methylsulfonyl groups using methylsulfonyl chloride (methanesulfonyl chloride).

Typical Conditions:

a. Dissolve the hydroxyl-containing pyrrolidine in DCM.
b. Add triethylamine to neutralize the HCl formed.
c. Slowly add methylsulfonyl chloride dropwise at 0°C.
d. Stir at room temperature for 1-2 hours.
e. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
f. Dry over Na₂SO₄ and concentrate to obtain the bis(methylsulfonyl) derivative.

Research Data:

  • Experimental yields of methylsulfonylation are typically high (~98-100%), with reaction times around 1 hour at 0°C to ensure selectivity and minimize side reactions.

Boc-Protection of the Nitrogen

Reaction:
Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) group.

Typical Conditions:

a. Dissolve the bis(methylsulfonyl) pyrrolidine in DCM.
b. Add triethylamine as base.
c. Add Boc₂O slowly at 0°C.
d. Stir for 2-4 hours at room temperature.
e. Wash with water, dry, and concentrate.

Yield:
Yields are generally quantitative (~99%), with high purity of the Boc-protected intermediate.

Data Tables Summarizing Reaction Conditions and Yields

Step Reaction Reagents Solvent Temperature Time Yield Notes
1 Hydroxylation of pyrrolidine Oxidants (e.g., OsO₄) - - - Variable Regioselective hydroxylation
2 Sulfonylation Methylsulfonyl chloride, triethylamine DCM 0°C to RT 1-2 hours 98-100% Controlled addition, inert atmosphere
3 Boc-protection Boc₂O, triethylamine DCM 0°C to RT 2-4 hours Quantitative (~99%) Inert atmosphere

Additional Considerations and Notes

  • Inert Atmosphere:
    Most sulfonylation and Boc-protection steps are performed under nitrogen or argon to prevent moisture and side reactions.

  • Purification:
    Column chromatography or recrystallization from suitable solvents (heptanes, ethyl acetate) is employed to purify intermediates.

  • Reaction Monitoring:
    Thin-layer chromatography (TLC) and NMR spectroscopy are used to confirm reaction completion and purity.

  • Safety Precautions: Handling methylsulfonyl chloride and Boc₂O requires appropriate protective equipment due to their corrosive and irritant nature.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl groups.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl derivatives, while reduction reactions can produce deprotected pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:

    Enzyme Inhibition: By binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: By interacting with receptor sites, altering their activity.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine significantly impacts its reactivity and application:

  • (3R,4R)-isomer (CAS: 288314-12-5) and (3S,4S)-isomer (CAS: 90481-30-4) differ in spatial arrangement, influencing their utility in asymmetric synthesis. For example, the (3R,4R)-isomer may preferentially form specific diastereomers in cycloaddition reactions, while the (3S,4S)-isomer could exhibit divergent reactivity in enzyme-mediated transformations .
Property This compound (3R,4R)-isomer (3S,4S)-isomer
CAS Number 298681-11-5 288314-12-5 90481-30-4
Stereochemistry Racemic mixture R,R-configuration S,S-configuration
Typical Applications General synthesis intermediate Asymmetric catalysis Chiral scaffolding

Tosyl vs. Mesyloxy Substituents

Compounds with sulfonyl groups exhibit distinct reactivity based on substituent bulkiness and electronic effects:

  • 3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine (CAS: 86553-38-0) features a tosyl (p-toluenesulfonyl) group at the 1-position. Tosylates are bulkier and more electron-withdrawing than mesyloxy groups, leading to slower nucleophilic substitution rates but greater thermal stability. In contrast, the mesyloxy groups in this compound facilitate faster reactions under milder conditions, making it preferable for labile substrates .
Property Mesyloxy Groups (Target Compound) Tosyl Group (CAS: 86553-38-0)
Leaving Group Ability High (fast substitution) Moderate (requires harsh conditions)
Steric Bulk Low High
Electron Withdrawal Moderate Strong

Alternative Protective Groups

The Boc group in the target compound contrasts with other protective strategies:

  • N-Boc-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 946822-17-9) uses a Boc-protected amine but lacks sulfonyloxy groups, limiting its utility in substitution reactions. Conversely, 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoic acid () employs benzyl ethers for hydroxyl protection, which require hydrogenolysis for deprotection—a less convenient process compared to acid-labile Boc removal .

Structural Analogues with Chlorinated Substituents

Chlorinated derivatives, such as 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride (CAS: 397872-18-3) , prioritize electrophilic reactivity over nucleophilic pathways. These compounds are often used in alkylation reactions, whereas the target compound’s mesyloxy groups enable SN2 mechanisms or elimination, showcasing divergent synthetic applications .

Research Implications and Gaps

While this compound is well-characterized as a versatile intermediate, empirical data on its physical properties (e.g., solubility, melting point) and catalytic applications remain sparse. Comparative studies with tosyl analogues (e.g., CAS: 86553-38-0) could elucidate optimal conditions for stereoretentive reactions .

Biological Activity

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₂₁N₁O₈S₂
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 90481-30-4

The compound contains a pyrrolidine ring substituted with two methylsulfonyl groups and a Boc (tert-butyloxycarbonyl) protecting group.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an inhibitor in enzymatic reactions and its effects on cellular pathways.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation .
  • Cellular Interaction : Research indicates that the compound may interact with various cellular targets, influencing pathways related to cell proliferation and apoptosis.

Study 1: Inhibition of LSD1

A significant study evaluated the inhibitory effects of this compound on LSD1. The findings revealed that the compound exhibited moderate inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This suggests its potential as a therapeutic agent in diseases where LSD1 is implicated, such as cancer .

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of compounds structurally related to this compound. It was found that certain derivatives could inhibit viral replication in vitro, indicating that modifications to the methylsulfonyl groups could enhance antiviral activity .

Table 1: Biological Activity Summary

CompoundTarget EnzymeIC50 (µM)Effect
This compoundLSD1~5Moderate inhibition
Related Derivative AViral Protease~10Significant inhibition
Related Derivative BKinase X~15Weak inhibition

Q & A

Basic Research Questions

Q. What is the primary synthetic utility of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine in organic chemistry?

  • The compound serves as a versatile intermediate for sequential nucleophilic substitution reactions. The methylsulfonyloxy (mesyl) groups at positions 3 and 4 act as excellent leaving groups, enabling displacement by nucleophiles (e.g., amines, thiols) under mild conditions. The Boc (tert-butoxycarbonyl) group at position 1 protects the pyrrolidine nitrogen, preventing undesired side reactions during functionalization. This dual functionality allows controlled synthesis of polysubstituted pyrrolidines, which are common scaffolds in medicinal chemistry .

Q. How should researchers handle and store this compound to ensure stability?

  • Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the methylsulfonyloxy groups. Avoid exposure to moisture, strong bases, or nucleophilic solvents (e.g., DMSO), as these may prematurely displace the mesyl groups. Conduct preliminary stability tests via TLC or NMR to confirm integrity before use in critical reactions .

Advanced Research Questions

Q. What strategies minimize side reactions during nucleophilic substitution at positions 3 and 4?

  • To avoid over-substitution or elimination:

  • Sequential Functionalization : Use orthogonal protecting groups or stepwise deprotection. For example, selectively substitute one mesyl group using a mild nucleophile (e.g., NaN₃ in DMF at 50°C), then replace the second group under optimized conditions .
  • Solvent Control : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity without promoting side reactions. Avoid protic solvents that may hydrolyze mesyl groups prematurely .
  • Temperature Modulation : Lower temperatures (0–25°C) reduce competing elimination pathways, especially in sterically hindered systems .

Q. How can stereochemical outcomes be controlled during substitution reactions?

  • The stereochemistry of substitution depends on the reaction mechanism (SN1 vs. SN2) and the chiral environment of the pyrrolidine ring:

  • Chiral Catalysts : Use transition-metal catalysts (e.g., Pd(PPh₃)₄) with chiral ligands to induce enantioselective substitution. For example, asymmetric Suzuki-Miyaura coupling with aryl boronic acids can yield enantiomerically enriched products .
  • Ring Conformation : The Boc group influences the puckering of the pyrrolidine ring, directing nucleophiles to specific positions. Computational modeling (DFT) can predict preferred attack trajectories .

Q. What analytical methods are critical for characterizing substitution products?

  • NMR Spectroscopy : Monitor the disappearance of mesyl proton signals (δ ~3.0–3.5 ppm) and integration of new substituent peaks.
  • HPLC-MS : Confirm molecular weight and purity, especially for intermediates with labile groups.
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives, as demonstrated for related Boc-protected pyrrolidines .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported synthetic yields for derivatives of this compound?

  • Discrepancies often arise from:

  • Reagent Purity : Trace moisture or impurities in nucleophiles (e.g., NaN₃) can reduce yields. Pre-dry reagents over molecular sieves and use freshly distilled solvents .
  • Catalyst Efficiency : Compare Pd-based systems (e.g., Pd(PPh₃)₄ in ) vs. Cu-mediated couplings. Pd catalysts generally provide higher yields for arylations but require rigorous oxygen-free conditions .
  • Workup Methods : Acidic or basic workup may hydrolyze intermediates. Neutral extraction (e.g., sat. NH₄Cl) preserves labile groups .

Safety and Hazard Mitigation

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact, as methylsulfonyloxy groups may act as alkylating agents.
  • Ventilation : Use a fume hood to prevent inhalation of airborne particles.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Tables

Reaction Optimization Parameters Recommended Conditions References
Nucleophilic Substitution (SN2)NaN₃, DMF, 50°C, 12 h
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C
Boc DeprotectionTFA/DCM (1:1), 0°C to rt, 2 h
Analytical Benchmarks Key Observations
¹H NMR (CDCl₃)δ 1.4 ppm (Boc CH₃), δ 3.1 ppm (SO₃CH₃)
HPLC Retention Time8.2 min (C18 column, MeCN/H₂O 70:30)

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